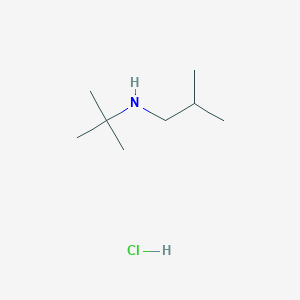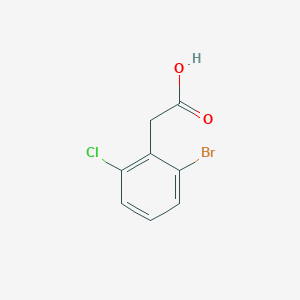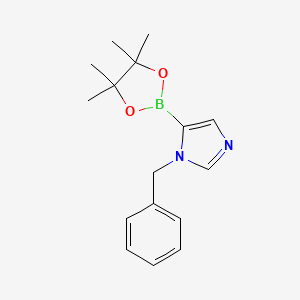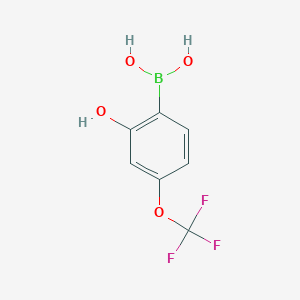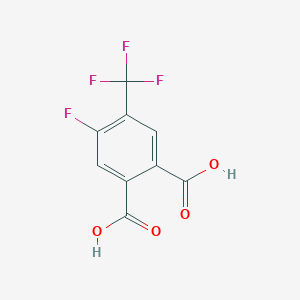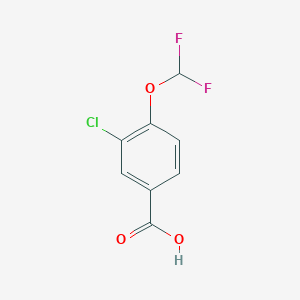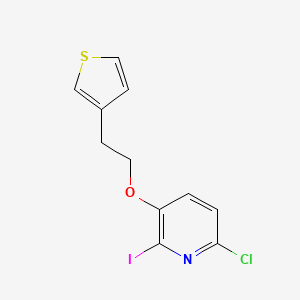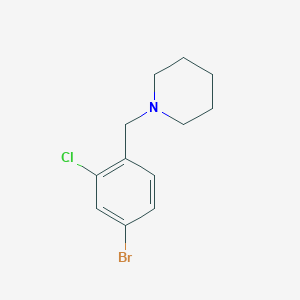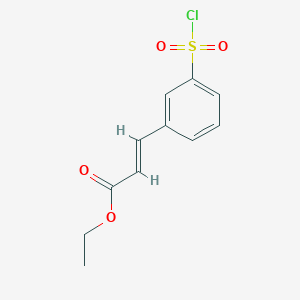
Ethyl 3-(3-chlorosulfonylphenyl)acrylate
Übersicht
Beschreibung
Ethyl 3-(3-chlorosulfonylphenyl)acrylate, also known as ESCPA, is a chemical compound with the molecular formula C11H11ClO4S and a molecular weight of 274.72 g/mol . It is commonly stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for Ethyl 3-(3-chlorosulfonylphenyl)acrylate is1S/C11H11ClO4S/c1-2-16-11(13)7-6-9-4-3-5-10(8-9)17(12,14)15/h3-8H,2H2,1H3/b7-6+ . This code provides a detailed representation of the molecule’s structure. Physical And Chemical Properties Analysis
Ethyl 3-(3-chlorosulfonylphenyl)acrylate is a white to yellow solid . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis of Reactive Polymers
Ethyl 3-(3-chlorosulfonylphenyl)acrylate is utilized in the synthesis of reactive polymers. These polymers are cross-linked and contain chemically reactive functional groups, making them suitable for use as polymeric reagents or supports in biochemical and chemical applications .
Functionalization of Monomers
This compound serves as a precursor for functional esters, which are essential in the preparation of monomers with reactive side groups. These monomers can then be polymerized to create polymers with specific properties for various industrial applications .
Bio-based Polymer Research
In the context of sustainable development, Ethyl 3-(3-chlorosulfonylphenyl)acrylate is being explored for the synthesis of bio-based acrylates. These acrylates are derived from renewable sources like lignocellulosic material, which is crucial in addressing contemporary issues such as fossil depletion and climate change .
High-Performance Material Design
The compound is instrumental in designing high-performance materials with desirable properties such as high thermal stability, mechanical strength, and transparency. These materials find applications in sectors ranging from electronics to packaging .
Chemical Modification of Polymers
It is also used in the chemical modification of polymers to introduce reactive functional groups. This method allows for the creation of polymers with specific chemical reactivity that cannot be achieved through direct polymerization .
Synthesis of Functional Esters
Ethyl 3-(3-chlorosulfonylphenyl)acrylate is a key ingredient in the synthesis of functional esters. These esters are vital for producing polymers with planned pendant reactive groups, which are used in a variety of chemical processes .
Development of Transparent Polymers
The transparency of polymers is a sought-after property in many applications, such as in the production of Plexiglas. Ethyl 3-(3-chlorosulfonylphenyl)acrylate contributes to the development of transparent polymers with excellent mechanical properties .
Green Chemistry Applications
Lastly, this compound plays a role in green chemistry applications by providing an alternative to traditional acrylate synthesis methods, which often rely on non-sustainable strategies and toxic monomers .
Safety and Hazards
Ethyl 3-(3-chlorosulfonylphenyl)acrylate is classified as a corrosive substance . The hazard statements associated with this compound include H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
ethyl (E)-3-(3-chlorosulfonylphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO4S/c1-2-16-11(13)7-6-9-4-3-5-10(8-9)17(12,14)15/h3-8H,2H2,1H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUCZFOLYFRYTK-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=CC=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=CC=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[Isopropyl(methyl)amino]acetone hydrochloride](/img/structure/B1442277.png)
